molecular formula C25H22F3N5OS B11778352 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11778352
M. Wt: 497.5 g/mol
InChI Key: KRQLECNTPWINOG-UHFFFAOYSA-N
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Description

2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the phenyl and p-tolylamino groups. The final step involves the addition of the trifluoromethylphenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
  • 3-(Trifluoromethyl)phenylacetamide derivatives

Uniqueness

What sets 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C25H22F3N5OS

Molecular Weight

497.5 g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H22F3N5OS/c1-17-10-12-19(13-11-17)29-15-22-31-32-24(33(22)21-8-3-2-4-9-21)35-16-23(34)30-20-7-5-6-18(14-20)25(26,27)28/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

KRQLECNTPWINOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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